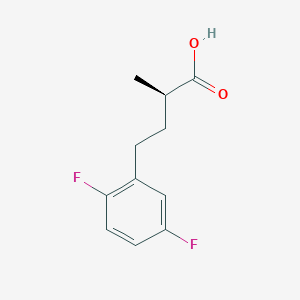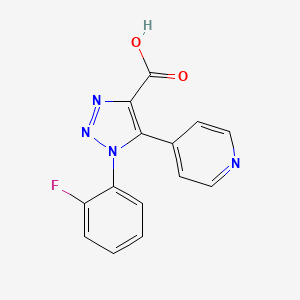
Acide 1-(2-fluorophényl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyridinyl group, a 1H-1,2,3-triazole group, and a carboxylic acid group . These groups could potentially confer a variety of chemical properties to the compound, depending on their interactions and the overall 3D structure of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring and a pyridine ring suggests that the compound could potentially exhibit aromaticity, which would influence its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the carboxylic acid group could potentially undergo reactions such as esterification or amide formation . The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could potentially make the compound acidic . The compound’s solubility would be influenced by its polarity, which in turn would be determined by the nature and arrangement of its functional groups .Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory activity, the compound has been shown to have anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its versatility. The compound has been shown to exhibit a range of biological activities, making it a useful tool for studying a variety of biological processes. However, one limitation of using the compound is its potential toxicity. Like many chemical compounds, 1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid can be toxic at high doses, and caution should be taken when handling the compound in the lab.
Orientations Futures
There are a number of potential future directions for research involving 1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is in the development of new therapeutic agents based on the compound's anti-inflammatory, anticancer, and antimicrobial properties. Another potential direction for research is in the study of the compound's mechanism of action, which could lead to a better understanding of the biological processes involved in inflammation, cancer, and infection. Finally, the compound's potential toxicity could be further explored in order to identify safe and effective dosages for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through a number of different methods. One common approach involves the reaction of 2-fluorobenzyl bromide with 4-pyridylacetylene in the presence of a copper catalyst. This reaction produces the intermediate 1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole, which can be further reacted with dimethylformamide dimethyl acetal to yield the final product.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Acide 1-(2-fluorophényl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylique: sert de réactif de bore précieux dans les réactions de couplage croisé de Suzuki–Miyaura (SM) . Le couplage SM est une puissante réaction de formation de liaison carbone-carbone qui permet l'union de fragments chimiquement distincts. Les principales caractéristiques de cette application comprennent :
Synthèse hétérocyclique
Le cycle triazole dans ce composé contribue à sa polyvalence. Les chercheurs étudient son rôle dans la construction de nouvelles structures hétérocycliques, notamment les pyrazolo[3,4-b]pyridines . Ces hétérocycles présentent souvent des activités biologiques intéressantes.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-10-3-1-2-4-11(10)19-13(9-5-7-16-8-6-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMKNXYPPGFYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
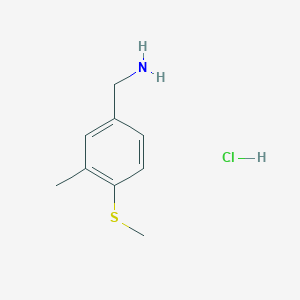
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propanoic acid hydrochloride](/img/structure/B2457621.png)

![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2457624.png)

![{[Benzenesulfonylimino-(4-fluoro-phenyl)-methyl]-amino}-acetic acid](/img/structure/B2457629.png)
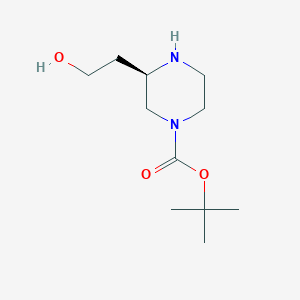
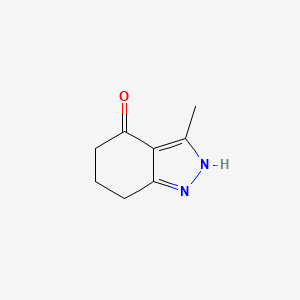
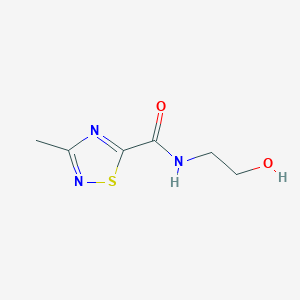
![1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457635.png)

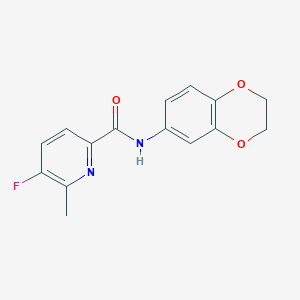
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2457640.png)
